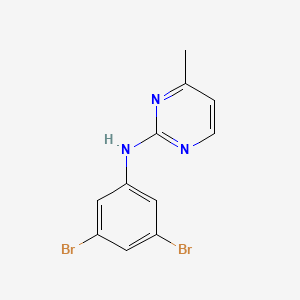
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate
概要
説明
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is a synthetic organic compound known for its significant role in the production of insecticides. It is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers. This compound is characterized by its high efficacy in pest control and relatively low toxicity to mammals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate typically involves the reaction of ethyl diazoacetate with 1,1-dichloro-4-methyl-1,3-pentadiene, followed by hydrolysis of the resultant ethyl ester . This method, however, is not suitable for large-scale production due to the hazardous nature of ethyl diazoacetate, which can explosively decompose under uncontrolled conditions.
An alternative method involves the treatment of a compound of formula (I) with a tetrahalomethane of formula CZ₂QR, where Q and R are independently selected from chlorine and bromine, in the presence of a free radical catalyst . This process avoids the use of diazoacetate and is more suitable for industrial production.
化学反応の分析
Types of Reactions
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is widely used in scientific research due to its insecticidal properties. It is used in:
Chemistry: As a model compound for studying the reactivity of cyclopropane derivatives.
Biology: In studies on the effects of insecticides on various biological systems.
Medicine: Research on the potential therapeutic applications of pyrethroids.
Industry: As a key ingredient in the formulation of insecticides for agricultural and household use.
作用機序
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve function.
類似化合物との比較
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is similar to other pyrethroids such as permethrin, cypermethrin, and deltamethrin. it is unique in its specific structural configuration, which contributes to its distinct insecticidal properties . Similar compounds include:
Permethrin: Known for its use in treating scabies and lice.
Cypermethrin: Widely used in agricultural pest control.
Deltamethrin: Noted for its high potency and effectiveness against a broad range of insects.
特性
CAS番号 |
60940-88-7 |
|---|---|
分子式 |
C10H14Cl2O2 |
分子量 |
237.12 g/mol |
IUPAC名 |
ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1 |
InChIキー |
QPTWKDNRYCGMJM-XPUUQOCRSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl |
正規SMILES |
CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B8681861.png)






![[2-Bromo-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8681926.png)

![1,3-Dioxolane, 2-[(4-nitrophenyl)methyl]-](/img/structure/B8681952.png)

